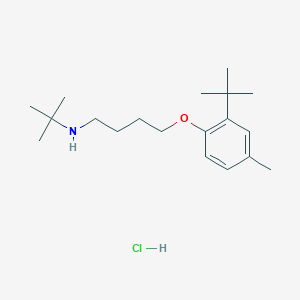
1-(2-phenoxypropanoyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenoxypropanoyl)pyrrolidine, also known as PPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a variety of interesting properties that make it a valuable tool for investigating a range of biological processes. In
作用机制
The mechanism of action of 1-(2-phenoxypropanoyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. 1-(2-phenoxypropanoyl)pyrrolidine has been shown to inhibit the activity of the enzyme Akt, which is involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and may also play a role in the neuroprotective effects of 1-(2-phenoxypropanoyl)pyrrolidine.
Biochemical and Physiological Effects
1-(2-phenoxypropanoyl)pyrrolidine has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, 1-(2-phenoxypropanoyl)pyrrolidine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 1-(2-phenoxypropanoyl)pyrrolidine has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-phenoxypropanoyl)pyrrolidine in lab experiments is its specificity for certain enzymes involved in cellular signaling pathways. This specificity allows researchers to target specific pathways without affecting other cellular processes. However, one limitation of 1-(2-phenoxypropanoyl)pyrrolidine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving 1-(2-phenoxypropanoyl)pyrrolidine. One area of interest is the development of new 1-(2-phenoxypropanoyl)pyrrolidine derivatives with improved solubility and potency. Another area of research is the investigation of the potential use of 1-(2-phenoxypropanoyl)pyrrolidine in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-phenoxypropanoyl)pyrrolidine and its potential applications in other areas of biology.
合成方法
1-(2-phenoxypropanoyl)pyrrolidine is synthesized through a multi-step process involving the reaction of 2-phenoxypropanoic acid with pyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of around 90-92°C.
科学研究应用
1-(2-phenoxypropanoyl)pyrrolidine has been used in a variety of scientific applications due to its ability to modulate the activity of certain biological pathways. One of the most promising areas of research involving 1-(2-phenoxypropanoyl)pyrrolidine is in the field of cancer biology. Studies have shown that 1-(2-phenoxypropanoyl)pyrrolidine can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival.
Another area of research where 1-(2-phenoxypropanoyl)pyrrolidine has shown potential is in the treatment of neurological disorders such as Alzheimer's disease. 1-(2-phenoxypropanoyl)pyrrolidine has been shown to have neuroprotective properties that may help to slow the progression of this debilitating disease.
属性
IUPAC Name |
2-phenoxy-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(13(15)14-9-5-6-10-14)16-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGOWPHZBXHQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)
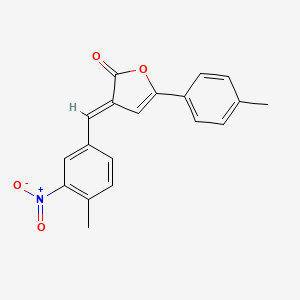
![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)
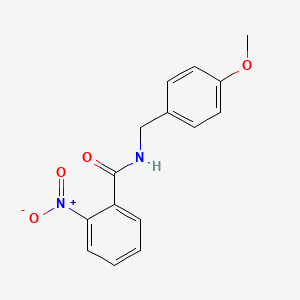
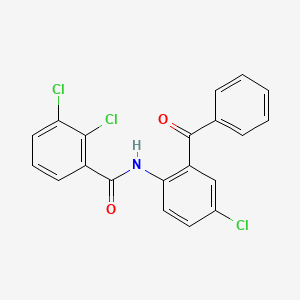

![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
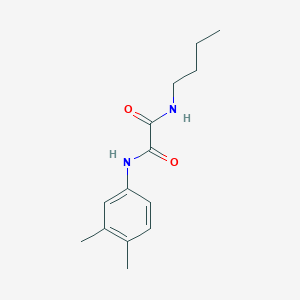
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)

